(2R,3R,6R)-5-(6-methylpyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane
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Overview
Description
(2R,3R,6R)-5-(6-methylpyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane is a complex organic compound that belongs to the class of diazatricyclo compounds. These compounds are characterized by their unique tricyclic structure, which includes two nitrogen atoms. The presence of a pyridazinyl group and a phenyl group further adds to the complexity and potential reactivity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6R)-5-(6-methylpyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multi-step organic reactions. The starting materials often include a pyridazine derivative and a phenyl-substituted diazatricyclo compound. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,6R)-5-(6-methylpyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway
Scientific Research Applications
(2R,3R,6R)-5-(6-methylpyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[522
Chemistry: As a complex organic compound, it can be used in studies related to organic synthesis, reaction mechanisms, and compound characterization.
Biology: The compound may have potential biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: If the compound exhibits pharmacological properties, it could be explored for potential therapeutic applications.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of (2R,3R,6R)-5-(6-methylpyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R,6R)-5-(6-methylpyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane include other diazatricyclo compounds with different substituents. Examples include:
- (2R,3R,6R)-5-(pyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane
- (2R,3R,6R)-5-(6-chloropyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane
Uniqueness
The uniqueness of (2R,3R,6R)-5-(6-methylpyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[52202,6]undecane lies in its specific substituents, which may confer unique chemical and biological properties
Properties
IUPAC Name |
(2R,3R,6R)-5-(6-methylpyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-14-7-8-18(22-21-14)24-13-17(15-5-3-2-4-6-15)20-19(24)16-9-11-23(20)12-10-16/h2-8,16-17,19-20H,9-13H2,1H3/t17-,19+,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBOUDNJHQXSY-DFQSSKMNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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